H-Pro-Val-OH

Description

L-Prolyl-L-valine has been reported in Aeromonas veronii with data available.

Properties

CAS No. |

20488-27-1 |

|---|---|

Molecular Formula |

C10H18N2O3 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |

InChI Key |

AWJGUZSYVIVZGP-YUMQZZPRSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)[O-])[NH3+] |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)[O-])[NH3+] |

Appearance |

Solid powder |

Other CAS No. |

20488-27-1 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Prolylvaline; Pro-val; L-Valyl-L-proline; Val-pro; Valylproline; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on H-Pro-Val-OH (Prolyl-valine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

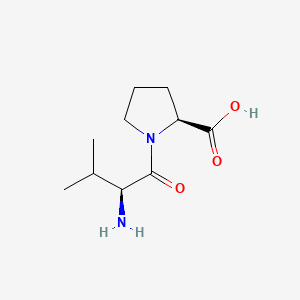

H-Pro-Val-OH, chemically known as (2S)-1-((2S)-2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid, is a dipeptide composed of the amino acids proline and valine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. It is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and related fields. The unique conformational constraints imposed by the proline residue, coupled with the hydrophobic nature of valine, make this compound an interesting molecule for various scientific investigations.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a peptide bond between the carboxyl group of proline and the amino group of valine. The proline residue's cyclic structure imparts a significant conformational rigidity to the peptide backbone.

Chemical Structure:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-1-((2S)-2-amino-3-methylbutanoyl)pyrrolidine-2-carboxylic acid |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| CAS Number | 20488-27-1 |

| PubChem CID | 152307 |

| Canonical SMILES | CC(C)C(C(=O)N1CCCC1C(=O)O)N |

| InChI Key | FJVXGLJPAXHZAS-LURJTMHBSA-N |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid (Predicted) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in water (Predicted) | - |

| pKa₁ (α-COOH of Val) | ~2.32 | Estimated from Valine[1] |

| pKa₂ (α-NH₃⁺ of Pro) | ~10.60 | Estimated from Proline[1] |

| XLogP3-AA | -1.9 | Computed |

| Hydrogen Bond Donor Count | 2 | Computed |

| Hydrogen Bond Acceptor Count | 3 | Computed |

| Topological Polar Surface Area | 83.6 Ų | Computed |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound. As of the latest literature search, specific experimental spectra for this compound are not publicly available. However, predicted spectra and data from its constituent amino acids can serve as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR and ¹³C NMR spectral data can be used for preliminary identification.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the proline ring protons, the α-protons of both amino acid residues, and the isopropyl group of the valine side chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the peptide bond and the carboxylic acid, the α-carbons of both residues, and the carbons of the proline ring and valine side chain.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and sequence of peptides. The expected monoisotopic mass of this compound is 214.1317 g/mol . Fragmentation patterns in tandem mass spectrometry (MS/MS) would be expected to show characteristic b- and y-ions resulting from the cleavage of the peptide bond.

Biological Activity and Potential Applications

While research specifically targeting this compound is limited, studies on related proline-containing peptides and dipeptides in general suggest several potential areas of biological activity.

Angiotensin-Converting Enzyme (ACE) Inhibition

Proline is a key residue in many known ACE inhibitors.[2] For instance, the tripeptide H-Val-Pro-Pro-OH is a known inhibitor of ACE, with an IC₅₀ of 9 μM.[3][4] This suggests that this compound may also possess ACE inhibitory activity, making it a candidate for further investigation in the context of cardiovascular research.

Antioxidant Activity

Dipeptides containing proline and hydrophobic amino acids like valine have been reported to exhibit antioxidant properties.[5] The mechanism of action may involve radical scavenging and modulation of cellular antioxidant pathways. Further studies are needed to elucidate the specific antioxidant potential of this compound.

Role in Catalysis and as an Enzyme Substrate

This compound has been reported to catalyze the Michael addition reaction of acetone (B3395972) to trans-β-nitrostyrene.[6] It can also serve as a substrate for fibroblast enzymes and prolinase, indicating its involvement in cellular metabolic processes.[6]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound. The following sections provide generalized protocols that can be adapted for this specific dipeptide.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for preparing peptides in a laboratory setting. The following is a general workflow for the synthesis of this compound using Fmoc chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. L-Prolyl-L-valine | C10H18N2O3 | CID 152307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antioxidant mechanism exploration of the tripeptide Val-Asn-Pro generated from Jiuzao and its potential application in baijiu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L-Valine, glycyl-L-a-glutamyl-L-prolyl-L-prolyl-L-prolylglycyl-L-lysyl-L-prolyl-L-alanyl-L-a-aspartyl-L-a-aspartyl-L-alanylglycyl-L-leucyl-Acetate | C62H98N16O22 | CID 108101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to H-Pro-Val-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide H-Pro-Val-OH, also known as L-Prolyl-L-valine. It covers its fundamental chemical properties, synthesis, and analysis, tailored for professionals in research and drug development.

Core Properties of this compound

This compound is a dipeptide composed of the amino acids proline and valine, linked by a peptide bond. Its structure, featuring the rigid pyrrolidine (B122466) ring of proline, imparts unique conformational characteristics that are of interest in peptide and protein chemistry.

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [PubChem] |

| Molecular Weight | 214.26 g/mol | [PubChem] |

| CAS Number | 52899-09-9 | [Chem-Impex] |

| IUPAC Name | (2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}-3-methylbutanoic acid | [PubChem] |

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics. Its incorporation into peptide chains can influence the secondary structure and stability of the resulting molecule. Furthermore, it has been noted for its catalytic activity in certain organic reactions, such as the Michael addition, and can act as a substrate for enzymes like prolinase.[1]

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are often proprietary or part of broader research publications, the following sections outline the standard methodologies employed for the synthesis and analysis of such dipeptides.

Synthesis of this compound

The synthesis of this compound can be achieved through both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS).

SPPS is a widely used method for synthesizing peptides. The general workflow for the synthesis of this compound via the common Fmoc/tBu strategy is as follows:

-

Resin Preparation: A suitable solid support, such as Wang resin, is chosen to which the C-terminal amino acid (Valine) will be anchored.

-

First Amino Acid Coupling: The first amino acid, Fmoc-Val-OH, is coupled to the resin.

-

Fmoc-Deprotection: The Fmoc protecting group on the N-terminus of valine is removed, typically using a solution of piperidine (B6355638) in a suitable solvent like dimethylformamide (DMF).

-

Second Amino Acid Coupling: The second amino acid, Fmoc-Pro-OH, is then coupled to the deprotected N-terminus of the resin-bound valine.

-

Final Fmoc-Deprotection: The Fmoc group is removed from the N-terminal proline.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously, usually with a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

A challenge in the synthesis of proline-containing dipeptides is the potential for diketopiperazine formation, which can lead to premature cleavage from the resin and lower yields. Careful selection of the resin and coupling conditions can help to mitigate this side reaction.[2]

In LPPS, the synthesis is carried out in solution. This method can be advantageous for large-scale synthesis. The general steps involve:

-

Protection: The amino and carboxyl groups of the individual amino acids (proline and valine) are protected.

-

Activation and Coupling: The carboxyl group of the N-terminally protected proline is activated, and then coupled to the C-terminally protected valine.

-

Deprotection: The protecting groups are removed to yield the final dipeptide.

-

Purification: The product is purified from the reaction mixture, often by crystallization or chromatography.

Analysis and Characterization of this compound

Several analytical techniques are employed to confirm the identity and purity of synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the most common method for assessing the purity of peptides.[1][3] The peptide is separated on a C18 column using a gradient of an organic solvent (like acetonitrile) in water, with an ion-pairing agent such as trifluoroacetic acid (TFA).

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the dipeptide.[4][5] Electrospray ionization (ESI) is a common technique for peptide analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the connectivity of the atoms and the stereochemistry of the amino acid residues.[6][7][8]

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the solid-phase synthesis of this compound.

Caption: A simplified workflow for the solid-phase synthesis of this compound.

Signaling Pathways and Logical Relationships

As a small dipeptide, this compound is primarily considered a building block for larger peptide structures and is not known to be a key signaling molecule in complex biological pathways. Its biological effects are more likely to be observed as part of a larger peptide or protein, where it contributes to the overall structure and function. Therefore, a signaling pathway diagram for this compound as a standalone entity is not applicable based on current scientific understanding.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mr.copernicus.org [mr.copernicus.org]

- 8. researchgate.net [researchgate.net]

Pro-Val Dipeptide: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Pro-Val (Proline-Valine) has garnered significant interest within the scientific community for its potential bioactive properties. This technical guide provides a comprehensive overview of the current understanding of Pro-Val's biological activities, with a focus on its enzyme-inhibiting and antioxidant functions. Detailed experimental protocols for key in vitro assays are provided to facilitate further research and validation. Additionally, this guide illustrates the potential signaling pathways modulated by bioactive peptides, offering a framework for investigating the molecular mechanisms of Pro-Val. All quantitative data from cited literature is presented in standardized tables for comparative analysis.

Introduction

Bioactive peptides are short-chain amino acid sequences that exert physiological effects in the body. The Pro-Val dipeptide, composed of proline and valine, has been identified as a potential modulator of several biological processes. Its unique structure, conferred by the rigid pyrrolidine (B122466) ring of proline, influences its interaction with various enzymes and receptors. This guide delves into the documented and potential biological activities of Pro-Val, including its roles in dipeptidyl peptidase-IV (DPP-IV) inhibition, angiotensin-converting enzyme (ACE) inhibition, and antioxidant activity.

Enzyme Inhibition

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. While direct IC50 values for the Pro-Val dipeptide are not extensively reported in the readily available literature, studies on longer peptides containing the Pro-Val motif suggest its potential contribution to DPP-IV inhibitory activity. For instance, tripeptides such as Val-Pro-Val (VPV) and Val-Pro-Ile (VPI) have demonstrated significant DPP-IV inhibition[1].

Table 1: DPP-IV Inhibitory Activity of Pro-Val Containing Peptides

| Peptide | IC50 (µM) | Source Organism/Method |

| Val-Pro-Val (VPV) | 20.2 | Synthetic Peptide Mixture[1] |

| Val-Pro-Ile (VPI) | 22.2 | Synthetic Peptide Mixture[1] |

Note: Data for the Pro-Val dipeptide was not explicitly found in the reviewed literature. The presented data is for closely related tripeptides.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ACE inhibitors are widely used as antihypertensive agents. Peptides containing proline and hydrophobic amino acids like valine are known to be effective ACE inhibitors. While specific IC50 values for Pro-Val are not consistently reported, the dipeptide Asp-Val (DV) has shown ACE inhibitory activity[2]. The presence of a hydrophobic residue (Valine) at the C-terminus is generally considered favorable for ACE inhibition.

Table 2: ACE Inhibitory Activity of Related Dipeptides

| Dipeptide | IC50 (µM) | Source Organism/Method |

| Asp-Val (DV) | 66.51 | Gastrointestinal digestion product of an ACE inhibitory peptide[2] |

Note: Data for the Pro-Val dipeptide was not explicitly found in the reviewed literature. The presented data is for a dipeptide containing Valine.

Antioxidant Activity

The antioxidant capacity of peptides is often attributed to their ability to scavenge free radicals. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method for measuring this activity. While the Pro-Val dipeptide is suggested to possess antioxidant properties due to the presence of the hydrophobic amino acid Valine, a specific ORAC value in Trolox equivalents has not been definitively reported in the reviewed literature. Hydrophobic amino acids are believed to contribute to antioxidant activity by facilitating interaction with lipid-soluble radicals[3][4].

Potential Signaling Pathways

Bioactive peptides can exert their effects by modulating intracellular signaling pathways. While the direct impact of Pro-Val on these pathways requires further investigation, related research on other bioactive peptides suggests potential mechanisms of action.

Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Bioactive peptides have been shown to activate this pathway, leading to the expression of antioxidant and detoxification enzymes. The proposed mechanism involves the interaction of the peptide with Keap1, preventing the degradation of Nrf2 and allowing its translocation to the nucleus to initiate gene transcription.

Caption: Keap1-Nrf2 signaling pathway and potential modulation by bioactive peptides.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Some bioactive peptides have demonstrated anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines. This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory protein IκB.

Caption: NF-κB signaling pathway and potential inhibition by bioactive peptides.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay

This protocol outlines a fluorometric method for determining the DPP-IV inhibitory activity of a sample.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing a protein stabilizer like BSA (e.g., 0.1 mg/mL)

-

Test compound (Pro-Val dipeptide) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In the wells of the 96-well plate, add 50 µL of the assay buffer (blank), 50 µL of the test compound dilutions, or 50 µL of the positive control dilutions.

-

Add 25 µL of the DPP-IV enzyme solution to all wells except the blank wells.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

-

Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol describes a common method for measuring ACE inhibitory activity using the substrate hippuryl-L-histidyl-L-leucine (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Substrate: Hippuryl-L-histidyl-L-leucine (HHL)

-

Assay Buffer: Sodium borate (B1201080) buffer (e.g., 100 mM, pH 8.3) containing NaCl (e.g., 300 mM)

-

Test compound (Pro-Val dipeptide)

-

Positive control inhibitor (e.g., Captopril)

-

Stopping solution: 1 M HCl

-

Extraction solvent: Ethyl acetate (B1210297)

-

Spectrophotometer or HPLC system with UV detection

Procedure:

-

Prepare solutions of the test compound and positive control in the assay buffer.

-

In a reaction tube, mix 50 µL of the test compound solution (or buffer for control) with 50 µL of the ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Add 150 µL of the HHL substrate solution to initiate the reaction.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid (HA) produced with 1.5 mL of ethyl acetate by vortexing.

-

Centrifuge to separate the phases.

-

Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

-

Re-dissolve the dried HA in a suitable solvent (e.g., mobile phase for HPLC or water for spectrophotometry).

-

Quantify the amount of HA produced using a spectrophotometer at 228 nm or by HPLC.

-

Calculate the percentage of ACE inhibition and determine the IC50 value as described for the DPP-IV assay.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol details the measurement of antioxidant capacity against peroxyl radicals using fluorescein (B123965) as a fluorescent probe.

Materials:

-

Fluorescein sodium salt

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) - a peroxyl radical generator

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) - a water-soluble vitamin E analog used as a standard

-

Phosphate (B84403) buffer (e.g., 75 mM, pH 7.4)

-

Test compound (Pro-Val dipeptide)

-

96-well black microplate

-

Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)

Procedure:

-

Prepare serial dilutions of Trolox and the test compound in phosphate buffer.

-

In the wells of the 96-well plate, add 25 µL of the test compound dilutions, Trolox standards, or buffer (blank).

-

Add 150 µL of the fluorescein solution to all wells.

-

Incubate the plate at 37°C for 15-30 minutes.

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

Immediately begin reading the fluorescence every 1-2 minutes for at least 60 minutes at 37°C.

-

Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.

-

Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.

-

Create a standard curve by plotting the net AUC of the Trolox standards against their concentrations.

-

Determine the ORAC value of the test compound in Trolox equivalents (TE) from the standard curve.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and characterization of bioactive peptides like Pro-Val.

Caption: A general experimental workflow for bioactive peptide discovery and validation.

Conclusion and Future Directions

The Pro-Val dipeptide shows promise as a bioactive molecule with potential applications in the management of metabolic and cardiovascular diseases due to its likely inhibitory effects on DPP-IV and ACE, as well as its antioxidant properties. However, a significant gap exists in the literature regarding specific quantitative data for the Pro-Val dipeptide itself. Future research should focus on synthesizing and testing pure Pro-Val in the described in vitro assays to determine its precise IC50 and ORAC values. Furthermore, cell-based assays are crucial to elucidate its direct impact on signaling pathways such as Keap1-Nrf2 and NF-κB, thereby providing a deeper understanding of its molecular mechanisms of action. Such studies will be instrumental in validating the therapeutic potential of the Pro-Val dipeptide.

References

The Pro-Val Motif: A Critical C-Terminal Recognition Site in Cellular Regulation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide motif, Proline-Valine (Pro-Val), particularly when located at the C-terminus of peptides, serves as a crucial recognition and cleavage site, playing a significant role in regulating pivotal cellular signaling pathways. While not a signaling molecule in its own right, the Pro-Val motif is integral to the function and degradation of larger, biologically active peptides. This technical guide delves into the core functions of the Pro-Val sequence in cellular processes, with a primary focus on its role in the context of α-melanocyte-stimulating hormone (α-MSH) and its enzymatic regulation by prolyl carboxypeptidase (PRCP). We will explore the associated signaling pathways, provide detailed experimental protocols for studying these interactions, and present quantitative data to illuminate the significance of this motif in health and disease, offering insights for therapeutic development.

The Pro-Val Motif in the Context of α-Melanocyte-Stimulating Hormone (α-MSH)

The Pro-Val dipeptide is found at the C-terminus of α-melanocyte-stimulating hormone (α-MSH), a tridecapeptide with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂.[1] This terminal Lys-Pro-Val (KPV) sequence is particularly noteworthy for its biological activity. α-MSH is a product of the pro-opiomelanocortin (POMC) gene and is a non-selective agonist for several melanocortin receptors (MCRs).[1][2]

Role in Melanocortin Signaling

α-MSH, through its interaction with melanocortin receptors, is involved in a diverse array of physiological processes including skin pigmentation, energy homeostasis, and inflammation.[2][3] The signaling cascade is primarily mediated through G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] The C-terminal region of α-MSH, which includes the Pro-Val motif, is crucial for its biological activity, including its anti-inflammatory and antipyretic effects.[4][5] The tripeptide Lys-Pro-Val (KPV) itself has been shown to possess potent anti-inflammatory properties, suggesting that it is a key functional component of the parent hormone.[5]

Prolyl Carboxypeptidase (PRCP): A Key Regulator of Peptides with C-Terminal Pro-Val

Prolyl carboxypeptidase (PRCP) is a serine protease that specifically cleaves the C-terminal amino acid from peptides where proline is the penultimate residue.[6] This makes peptides ending in a Pro-X sequence, such as Pro-Val, primary substrates for PRCP.

Enzymatic Inactivation of α-MSH

PRCP plays a critical role in the regulation of the melanocortin system by degrading and inactivating α-MSH.[6][7] By cleaving the terminal valine from α-MSH, PRCP generates α-MSH(1-12), a form that is unable to effectively bind to and activate melanocortin receptors, thus terminating the signal.[8] This enzymatic action is a key control point in energy metabolism, as the precise regulation of α-MSH levels in the hypothalamus is crucial for controlling food intake and energy expenditure.[6][9]

Substrate Specificity of PRCP

Studies on the substrate specificity of PRCP have shown a preference for amino acid sequences ending in Xxx-Pro-Phe-OH and Xxx-Pro-Val-OH, where Xxx can be any amino acid.[6] This highlights the importance of the Pro-Val C-terminal motif in being recognized and processed by this enzyme.

| Substrate Sequence | Enzyme | Action | Reference |

| ...-Pro-Val-OH | Prolyl Carboxypeptidase (PRCP) | Cleavage of C-terminal Valine | [6] |

| ...-Pro-Phe-OH | Prolyl Carboxypeptidase (PRCP) | Cleavage of C-terminal Phenylalanine | [6] |

Experimental Protocols

Prolyl Carboxypeptidase (PRCP) Activity Assay

The activity of PRCP can be measured using a reversed-phase high-performance liquid chromatography (RP-HPLC) based method.[10] This assay quantifies the enzymatic cleavage of a synthetic substrate.

Objective: To determine the activity of PRCP in biological samples.

Materials:

-

Synthetic Substrate: N-benzyloxycarbonyl-L-Pro-Phe (Z-Pro-Phe) or N-benzyloxycarbonyl-L-Pro-Val.

-

Biological sample (e.g., plasma, serum, tissue homogenate).

-

Reaction buffer.

-

Reagents for stopping the reaction (e.g., acid).

-

RP-HPLC system with a UV detector.

Procedure:

-

Sample Preparation: Prepare the biological sample in a suitable buffer.

-

Reaction Initiation: Incubate a specific volume of the sample with the synthetic substrate (e.g., Z-Pro-Phe) at 37°C for a defined period (e.g., 2 hours).[11]

-

Reaction Termination: Stop the enzymatic reaction, typically by acidification.

-

Analysis: Inject the reaction mixture into an RP-HPLC system.

-

Quantification: Measure the amount of the released product (e.g., Z-Pro) by monitoring its UV absorbance at a specific wavelength (e.g., 210 nm).[11] The activity is then calculated based on the amount of product formed over time.

Quantitative Data

The interaction between PRCP and its substrates, as well as the activity of α-MSH analogues at melanocortin receptors, have been quantified in various studies.

| Parameter | Value | Context | Reference |

| α-MSH Receptor Binding Affinity (Ki) | |||

| MC1 Receptor | 0.230 nM | Non-selective full agonist | [1] |

| MC3 Receptor | 31.5 nM | Non-selective full agonist | [1] |

| MC4 Receptor | 900 nM | Non-selective full agonist | [1] |

| MC5 Receptor | 7160 nM | Non-selective full agonist | [1] |

| PRCP Activity in Healthy Individuals | |||

| Plasma | 0.65 ± 0.02 U/L | Average activity measured by RP-HPLC | [10] |

| Serum | 0.72 ± 0.03 U/L | Average activity measured by RP-HPLC | [10] |

Conclusion and Future Directions

The Pro-Val motif, particularly at the C-terminus of peptides, is a critical determinant of biological activity and regulation. Its presence in α-MSH is essential for melanocortin receptor interaction and subsequent signaling, while it also serves as a recognition site for enzymatic degradation by prolyl carboxypeptidase. This dual role places the Pro-Val motif at a nexus of cellular control, particularly in metabolic and inflammatory pathways.

For drug development professionals, understanding the structure-activity relationship of the Pro-Val motif offers opportunities for designing novel therapeutics. For instance, developing stable analogues of α-MSH that resist PRCP cleavage could lead to more potent and longer-lasting treatments for conditions like obesity and inflammatory disorders. Conversely, designing specific inhibitors of PRCP could potentiate the effects of endogenous α-MSH, offering another therapeutic avenue. Further research into other endogenous peptides containing the C-terminal Pro-Val motif may uncover new regulatory pathways and therapeutic targets.

References

- 1. α-Melanocyte-stimulating hormone - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]

- 4. C-Terminal Amino Acids of Alpha-Melanocyte-Stimulating Hormone Are Requisite for Its Antibacterial Activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US5157023A - Antipyretic and anti-inflammatory lys pro val compositions and method of use - Google Patents [patents.google.com]

- 6. Prolyl carboxypeptidase and its inhibitors in metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NEW ASPECTS OF MELANOCORTIN SIGNALING: A ROLE FOR PRCP IN ALPHA-MSH DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prolylcarboxypeptidase (PRCP) | Medical Biochemistry | University of Antwerp [uantwerpen.be]

- 9. alpha-Melanocyte stimulating hormone: production and degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation of a specific prolylcarboxypeptidase activity assay and its suitability for plasma and serum measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

H-Pro-Val-OH: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies for determining the solubility and stability of the dipeptide H-Pro-Val-OH (Prolyl-Valine). Due to the limited direct experimental data for this specific dipeptide, this guide synthesizes information from related compounds, the constituent amino acids (Proline and Valine), and established principles of peptide chemistry to provide a robust framework for its characterization.

Physicochemical Properties and Predicted Solubility

The solubility of a peptide is governed by its amino acid composition, sequence, and the physicochemical properties of the solvent. This compound is a dipeptide composed of a cyclic, nonpolar amino acid (Proline) and a hydrophobic, aliphatic amino acid (Valine). This composition suggests that its solubility in aqueous solutions may be limited.

Table 1: Predicted Solubility of this compound

| Solvent System | Predicted Solubility | Rationale |

| Deionized Water | Sparingly soluble | The peptide has a neutral overall charge at physiological pH and is composed of hydrophobic and nonpolar residues, which limits its interaction with water. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Sparingly soluble | Similar to water, the hydrophobic nature of the peptide will likely result in low solubility. |

| Acidic Buffers (e.g., 0.1 M Acetic Acid) | Moderately soluble | Protonation of the N-terminus and the carboxylic acid group can increase polarity and improve solubility. |

| Basic Buffers (e.g., 0.1 M Ammonium Bicarbonate) | Moderately soluble | Deprotonation of the carboxylic acid and N-terminus can enhance solubility. |

| Organic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | The nonpolar and hydrophobic character of the peptide favors solubility in organic solvents.[1] |

Note: It is crucial to experimentally verify the solubility of this compound for any new application. A recommended workflow for determining peptide solubility is presented below.

Experimental Workflow for Solubility Determination

The following diagram outlines a general workflow for experimentally determining the solubility of a peptide like this compound.

References

Spectroscopic Profile of H-Pro-Val-OH: A Technical Guide for Drug Development Professionals

An in-depth analysis of the dipeptide H-Pro-Val-OH using fundamental spectroscopic techniques. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its structural characterization through Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

The dipeptide this compound, composed of proline and valine residues, serves as a valuable model system in peptidomimetic studies and drug design. Its structural features, including the constrained pyrrolidine (B122466) ring of proline and the bulky isopropyl side chain of valine, influence its conformation and biological activity. A thorough spectroscopic analysis is paramount for its unambiguous identification, purity assessment, and conformational analysis. This technical guide presents a summary of predicted and expected spectroscopic data for this compound, alongside detailed experimental protocols for its analysis.

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy for this compound. These values provide a baseline for the identification and characterization of this dipeptide.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Name | Predicted Chemical Shift (ppm) | Multiplicity |

| Pro-Hα | 4.2 - 4.4 | Doublet of Doublets |

| Pro-Hβ (endo) | 2.2 - 2.4 | Multiplet |

| Pro-Hβ (exo) | 1.9 - 2.1 | Multiplet |

| Pro-Hγ (endo) | 1.9 - 2.1 | Multiplet |

| Pro-Hγ (exo) | 1.8 - 2.0 | Multiplet |

| Pro-Hδ (endo) | 3.1 - 3.3 | Multiplet |

| Pro-Hδ (exo) | 3.0 - 3.2 | Multiplet |

| Val-Hα | 4.0 - 4.2 | Doublet |

| Val-Hβ | 2.1 - 2.3 | Multiplet |

| Val-Hγ (CH₃) | 0.9 - 1.1 | Doublet |

| Val-Hγ' (CH₃) | 0.9 - 1.1 | Doublet |

| Amide NH | 7.5 - 8.5 | Doublet |

| Carboxylic Acid OH | 10.0 - 12.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Name | Predicted Chemical Shift (ppm) |

| Pro-Cα | 60.0 - 62.0 |

| Pro-Cβ | 29.0 - 31.0 |

| Pro-Cγ | 24.0 - 26.0 |

| Pro-Cδ | 46.0 - 48.0 |

| Pro-C=O | 173.0 - 175.0 |

| Val-Cα | 58.0 - 60.0 |

| Val-Cβ | 30.0 - 32.0 |

| Val-Cγ (CH₃) | 18.0 - 20.0 |

| Val-Cγ' (CH₃) | 18.0 - 20.0 |

| Val-C=O | 175.0 - 177.0 |

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| Monoisotopic Mass | 214.1317 u |

| Predicted [M+H]⁺ | 215.1395 |

| Predicted [M+Na]⁺ | 237.1214 |

| Predicted [M+K]⁺ | 253.0953 |

| Major Fragmentation Ions (b- and y-ions) | b₁: 98.0600, y₁: 118.0863 |

Table 4: Key FT-IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | Stretching |

| N-H (Amine/Amide) | 3200-3400 (broad) | Stretching |

| C-H (Aliphatic) | 2850-3000 | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 | Stretching |

| C=O (Amide I) | 1630-1680 | Stretching |

| N-H (Amide II) | 1510-1570 | Bending |

| C-N | 1000-1250 | Stretching |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation and assignment of protons and carbons in this compound.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

For spectra in D₂O, lyophilize the sample from D₂O two to three times to exchange labile protons.

-

Add a small amount of an internal standard (e.g., TMS or DSS) for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher corresponding ¹³C frequency.

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the internal standard.

-

Integrate the signals in the ¹H NMR spectrum.

-

For further structural confirmation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Dilute the stock solution to a final concentration of 1-10 µM for analysis.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: 1-2 L/min.

-

Drying Gas Flow: 5-10 L/min.

-

Drying Gas Temperature: 200-350 °C.

-

Mass Range: m/z 50-500.

-

-

Tandem MS (MS/MS) for Fragmentation Analysis:

-

Select the [M+H]⁺ ion as the precursor ion.

-

Apply collision-induced dissociation (CID) with a normalized collision energy of 10-30 eV.

-

Acquire the product ion spectrum to identify characteristic b- and y-ions.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺) in the full scan spectrum.

-

Analyze the MS/MS spectrum to identify fragment ions and confirm the amino acid sequence.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the empty ATR crystal before sample analysis.

-

-

Data Analysis:

-

Perform a background correction on the sample spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the dipeptide.

-

Visualizations

The following diagrams illustrate the key experimental workflow and the structural relationships within this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Pro-Val-OH as a Substrate for Prolinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Pro-Val-OH as a substrate for the enzyme prolinase. Prolinase (EC 3.4.13.8), an exopeptidase, plays a crucial role in the metabolism of proline-containing peptides by specifically hydrolyzing dipeptides with an N-terminal proline residue. Understanding the interaction between prolinase and its substrates, such as Pro-Val-OH, is essential for elucidating its physiological functions and its potential as a therapeutic target. This document details the biochemical properties of this interaction, presents a structured approach to determining its kinetic parameters, and outlines detailed experimental protocols. Furthermore, it explores the broader context of proline metabolism and associated signaling pathways.

Introduction to Prolinase and its Substrates

Prolinase is a cytosolic metalloenzyme that catalyzes the cleavage of the peptide bond in dipeptides of the structure Pro-Xaa, where 'Pro' is proline and 'Xaa' is any amino acid. This enzymatic activity is distinct from that of prolidase, which cleaves dipeptides with a C-terminal proline (Xaa-Pro). The specificity of prolinase for N-terminal proline makes it a key player in the final stages of protein degradation, particularly of proline-rich proteins like collagen.

The dipeptide L-Prolyl-L-Valine (Pro-Val-OH) is a specific substrate for prolinase. Its hydrolysis yields free L-proline and L-valine, which can then enter their respective metabolic pathways. The study of prolinase activity with specific substrates like Pro-Val-OH is fundamental to understanding its role in cellular metabolism and its potential implications in various physiological and pathological states.

Quantitative Data on Prolinase Activity

To facilitate comparative analysis, the following table structure is provided for researchers to populate with experimentally determined kinetic parameters for Pro-Val-OH and other relevant substrates.

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Pro-Val-OH | Data to be determined | |||||

| Pro-Leu-OH | Human Kidney | Comparative data suggests high activity | ||||

| Pro-Ala-OH | Human Kidney | Comparative data suggests high activity | ||||

| Other Pro-Xaa |

Absence of specific values indicates data not found in publicly accessible literature.

Experimental Protocols

General Prolinase Activity Assay

This protocol describes a general method for determining prolinase activity using a dipeptide substrate like Pro-Val-OH. The principle of the assay is to measure the rate of release of the C-terminal amino acid (Valine in this case) or the N-terminal Proline over time.

Materials:

-

Purified or partially purified prolinase

-

Pro-Val-OH substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl2 (or other optimal divalent cation)

-

Quenching solution: 1 M HCl or 10% Trichloroacetic acid (TCA)

-

Detection reagent (e.g., Ninhydrin (B49086) reagent for total free amino acids, or specific detection method for Valine or Proline)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Enzyme Preparation: Prepare a stock solution of prolinase in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Preparation: Prepare a stock solution of Pro-Val-OH in the assay buffer. A range of concentrations will be needed to determine kinetic parameters.

-

Reaction Setup:

-

In a microcentrifuge tube, add a defined volume of assay buffer.

-

Add the Pro-Val-OH substrate to the desired final concentration.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

-

Initiation of Reaction: Add a specific volume of the enzyme solution to the pre-warmed substrate mixture to initiate the reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10, 20, 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl or 10% TCA).

-

Detection of Products:

-

Spectrophotometric Method (Ninhydrin): Add ninhydrin reagent to the quenched reaction mixture, heat, and measure the absorbance at the appropriate wavelength (e.g., 570 nm). A standard curve of the product amino acid (Valine or Proline) should be prepared.

-

HPLC Method: For more specific and sensitive detection, the reaction products can be separated and quantified by HPLC. This is particularly useful for distinguishing the product from the substrate and other components in the reaction mixture.

-

Detailed HPLC-Based Kinetic Assay for Prolinase with Pro-Val-OH

This protocol provides a more specific method for determining the kinetic parameters of prolinase with Pro-Val-OH using HPLC.

Materials:

-

As per the general assay, with the addition of HPLC-grade solvents and standards for Proline and Valine.

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV or fluorescence after derivatization).

Procedure:

-

Reaction Setup and Termination: Follow steps 1-6 of the general protocol. A range of Pro-Val-OH concentrations (e.g., 0.1 mM to 10 mM) should be used.

-

Sample Preparation for HPLC:

-

After quenching, centrifuge the samples to pellet any precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Samples may require derivatization for sensitive detection (e.g., with o-phthalaldehyde (B127526) (OPA) for primary amines like Valine, or with FMOC-Cl for both Proline and Valine).

-

-

HPLC Analysis:

-

Inject a defined volume of the prepared sample onto the HPLC system.

-

Elute the components using an appropriate mobile phase gradient.

-

Detect and quantify the peaks corresponding to Proline and Valine by comparing their retention times and peak areas to those of known standards.

-

-

Data Analysis:

-

Calculate the concentration of the product (Proline or Valine) formed at each substrate concentration.

-

Plot the initial reaction velocity (v) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values using non-linear regression analysis (e.g., with software like GraphPad Prism).

-

Visualization of Workflows and Pathways

Experimental Workflow for Prolinase Kinetics

The following diagram illustrates the key steps in determining the kinetic parameters of prolinase with Pro-Val-OH.

Methodological & Application

Application Notes and Protocols for H-Pro-Val-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and development, enabling the creation of custom peptides for a vast array of applications, from basic research to therapeutic drug development. The incorporation of specific dipeptide motifs, such as Proline-Valine (Pro-Val), can be challenging due to the steric hindrance posed by these amino acids. The use of the pre-formed dipeptide, H-Pro-Val-OH, can be an effective strategy to overcome these difficulties, improve synthesis efficiency, and ensure the integrity of the final peptide product.

These application notes provide a detailed overview of the use of this compound in SPPS, including recommended protocols, expected outcomes, and troubleshooting strategies.

Challenges in the Synthesis of Pro-Val Containing Peptides

The synthesis of peptide sequences containing proline and valine residues can be hampered by several factors:

-

Steric Hindrance: Valine is a β-branched amino acid, and the secondary amine of proline is sterically hindered. This can lead to slow and incomplete coupling reactions.

-

Aggregation: Peptides rich in hydrophobic residues like proline and valine are prone to aggregation on the solid support, which can block reactive sites and lead to truncated or deletion sequences.

-

Diketopiperazine Formation: When proline is the second amino acid in the sequence, the dipeptide is susceptible to cyclization and cleavage from the resin, forming a diketopiperazine.

Utilizing the this compound dipeptide building block can mitigate these issues by incorporating the challenging Pro-Val bond in a single, optimized coupling step.

Quantitative Data on Coupling Efficiency

The efficiency of coupling this compound can be influenced by the choice of coupling reagent and reaction conditions. While specific data for this compound is not extensively published, data from studies on sterically hindered amino acids can provide valuable insights. The following table summarizes expected coupling efficiencies with various reagents.

| Coupling Reagent | Base | Typical Coupling Time | Expected Purity of Crude Peptide (%) | Expected Overall Yield (%) | Notes |

| HATU | DIPEA | 30 - 60 min | > 90% | High | Highly efficient for sterically hindered couplings. |

| HBTU | DIPEA | 1 - 2 hours | 85 - 95% | Good | A reliable and commonly used coupling reagent. |

| DIC/HOBt | - | 2 - 4 hours | 80 - 90% | Moderate to Good | A cost-effective option, may require longer reaction times or double coupling. |

Note: Expected purity and yield are dependent on the specific peptide sequence, resin, and other synthesis parameters. The data presented is an estimate based on typical outcomes for difficult couplings.

Experimental Protocols

Standard Protocol for this compound Coupling using HATU

This protocol is recommended for achieving high coupling efficiency of the this compound dipeptide.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

DCM (Dichloromethane)

-

Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection (if applicable): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove piperidine and by-products.

-

Pre-activation of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

-

Coupling:

-

Add the pre-activated this compound solution to the resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), extend the coupling time for another 30 minutes or perform a double coupling.

-

-

Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

-

Proceed with the synthesis of the remaining peptide sequence.

Cleavage and Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin and side-chain protecting groups are removed.

Standard Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

Procedure:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Visualization of SPPS Workflow and a Relevant Signaling Pathway

SPPS Experimental Workflow

The following diagram illustrates the key steps in a standard solid-phase peptide synthesis cycle, including the incorporation of the this compound dipeptide.

Signaling Pathway Involving a Pro-Val Motif: Grb2-SOS Interaction

Peptides containing Pro-Val motifs can be important in mediating protein-protein interactions within signaling cascades. One such example is the interaction of the Grb2 SH2 domain with phosphorylated receptors, which often contain a consensus sequence that includes valine. This interaction is a critical step in the activation of the Ras/MAPK pathway, which regulates cell proliferation, differentiation, and survival.

The following diagram illustrates this signaling pathway.

Conclusion

The use of this compound as a dipeptide building block in SPPS offers a strategic advantage for the synthesis of peptides containing the sterically challenging Pro-Val motif. By employing optimized coupling protocols with highly efficient reagents like HATU, researchers can achieve higher purity and yield of the final peptide product. The understanding of the role of Pro-Val motifs in biological signaling pathways further underscores the importance of efficient synthetic strategies for these peptides in drug discovery and development.

Application Notes and Protocols: Leveraging Pro-Val-OH in the Synthesis of Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Pro-Val-OH is a valuable building block in the design and synthesis of bioactive peptides. Its incorporation into peptide sequences can enhance pharmacological properties such as stability, bioavailability, and efficacy.[1] The unique structural constraints imposed by the proline residue can influence peptide conformation, leading to improved receptor binding and resistance to enzymatic degradation. These characteristics make Pro-Val-OH a strategic choice for developing novel peptide-based therapeutics, particularly in the fields of oncology and neurology.[1] This document provides detailed application notes and experimental protocols for the use of Pro-Val-OH in the synthesis and evaluation of bioactive peptides, with a focus on Angiotensin-Converting Enzyme (ACE) and Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Bioactivity of Peptides Incorporating the Pro-Val Moiety

Peptides containing the valine-proline sequence have demonstrated significant biological activities, most notably the inhibition of ACE and DPP-IV, enzymes critically involved in cardiovascular regulation and glucose homeostasis, respectively.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a key therapeutic strategy for hypertension and heart failure. Several naturally derived and synthetic peptides incorporating the Val-Pro motif have been identified as potent ACE inhibitors.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. By inhibiting DPP-IV, the half-life of GLP-1 is extended, leading to improved glycemic control in type 2 diabetes. Peptides containing the Val-Pro sequence at the N-terminus are known to be effective DPP-IV inhibitors.

Quantitative Bioactivity Data

The following table summarizes the in vitro bioactivity of representative peptides containing the Val-Pro sequence.

| Peptide Sequence | Target | Bioactivity (IC50) | Source |

| Val-Pro-Pro | ACE | 9 µM | Milk-derived |

| Ile-Pro-Pro | ACE | 5 µM | Milk-derived |

| Val-Pro-Val | DPP-IV | 20.2 µM | Synthetic |

| Val-Pro-Ile | DPP-IV | 22.2 µM | Synthetic |

| Ile-Pro-Ile | DPP-IV | 46.7 µM | Synthetic |

Experimental Protocols

Synthesis of Fmoc-Pro-Val-OH Building Block

This protocol describes the synthesis of the N-α-Fmoc protected Pro-Val dipeptide building block for use in solid-phase peptide synthesis (SPPS).

Materials:

-

H-Val-OH (L-Valine)

-

Fmoc-Pro-OH (N-α-Fmoc-L-proline)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated sodium bicarbonate solution

-

1N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

-

Preparation of Valine Methyl Ester: To a suspension of H-Val-OH in methanol, add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to obtain H-Val-OMe·HCl.

-

Coupling of Fmoc-Pro-OH and H-Val-OMe: Dissolve Fmoc-Pro-OH, H-Val-OMe·HCl, and HOBt in DMF. Cool the solution to 0°C and add DIC. Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Work-up: Dilute the reaction mixture with EtOAc and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica (B1680970) gel using a gradient of EtOAc in hexane to yield Fmoc-Pro-Val-OMe.

-

Saponification: Dissolve the purified Fmoc-Pro-Val-OMe in a mixture of THF and water. Add lithium hydroxide (B78521) (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Final Work-up and Isolation: Acidify the reaction mixture with 1N HCl and extract the product with EtOAc. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain Fmoc-Pro-Val-OH as a white solid.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Pro-Val-OH

This protocol outlines the manual solid-phase synthesis of a target peptide on a Rink Amide resin using the Fmoc-Pro-Val-OH dipeptide building block.

Materials:

-

Rink Amide resin

-

Fmoc-Pro-Val-OH

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Coupling of the First Amino Acid (C-terminal):

-

Pre-activate the first Fmoc-amino acid (e.g., Fmoc-Ala-OH, 3-5 equivalents) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin (B49086) test.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Incorporation of Fmoc-Pro-Val-OH:

-

Repeat steps 2 and 3 to deprotect the N-terminus of the resin-bound amino acid.

-

Pre-activate Fmoc-Pro-Val-OH (2-3 equivalents) with HBTU (2-3 equivalents) and DIPEA (4-6 equivalents) in DMF.

-

Add the activated dipeptide solution to the resin and agitate for 2-4 hours. The coupling of dipeptides may require longer reaction times.

-

Monitor the coupling reaction.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Chain Elongation: Repeat the deprotection, washing, and coupling cycles for the remaining amino acids in the sequence.

-

Final Deprotection: After the last coupling step, perform a final Fmoc deprotection (steps 2 and 3).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

In Vitro ACE Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Borate (B1201080) buffer (100 mM, pH 8.3) containing 300 mM NaCl

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Test peptide solutions (at various concentrations)

-

Captopril (positive control)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of ACE, HHL, and the test peptides in borate buffer.

-

Assay Reaction:

-

In a microcentrifuge tube, add 50 µL of HHL solution (5 mM).

-

Add 20 µL of the test peptide solution or buffer (for control).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of ACE solution (100 mU/mL).

-

Incubate at 37°C for 30 minutes.

-

-

Reaction Termination: Stop the reaction by adding 250 µL of 1N HCl.

-

Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate, vortex for 15 seconds, and centrifuge at 3000 rpm for 10 minutes.

-

Measurement: Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent at 95°C for 10 minutes. Re-dissolve the dried hippuric acid in 1 mL of distilled water.

-

Data Analysis: Measure the absorbance at 228 nm. The percentage of ACE inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100

-

A_control: Absorbance of the control reaction (with buffer instead of inhibitor).

-

A_sample: Absorbance in the presence of the test peptide.

-

-

IC50 Determination: Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro DPP-IV Inhibition Assay

This protocol utilizes a fluorogenic substrate to measure DPP-IV activity.

Materials:

-

Human recombinant DPP-IV

-

Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Test peptide solutions (at various concentrations)

-

Sitagliptin or Vildagliptin (positive control)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Preparation of Reagents: Prepare stock solutions of DPP-IV, Gly-Pro-AMC, and test peptides in Tris-HCl buffer.

-

Assay Reaction:

-

In the wells of a 96-well plate, add 50 µL of Tris-HCl buffer.

-

Add 10 µL of the test peptide solution or buffer (for control).

-

Add 20 µL of the DPP-IV enzyme solution (final concentration ~2.5 ng/mL).

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution (final concentration ~100 µM).

-

-

Measurement: Immediately measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes in a kinetic mode at 37°C.

-

Data Analysis:

-

Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Calculate the percentage of DPP-IV inhibition using the formula: Inhibition (%) = [(Rate_control - Rate_sample) / Rate_control] * 100

-

Rate_control: Reaction rate in the absence of the inhibitor.

-

Rate_sample: Reaction rate in the presence of the test peptide.

-

-

-

IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by ACE and DPP-IV Inhibitors

The therapeutic effects of ACE and DPP-IV inhibitors are mediated through their influence on specific signaling pathways.

Caption: ACE Inhibition by Pro-Val containing peptides blocks the RAAS and potentiates the bradykinin pathway.

Caption: DPP-IV inhibition by Pro-Val peptides enhances insulin secretion and exerts pleiotropic effects.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of bioactive peptides using Pro-Val-OH.

References

Application Notes and Protocols for the Incorporation of H-Pro-Val-OH in Peptide Chains

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Pro-Val-OH is a critical building block in the synthesis of various biologically active peptides and peptidomimetics. Its presence in a peptide sequence can impart specific conformational constraints and influence protein-protein interactions. Proline's unique cyclic structure and valine's bulky hydrophobic side chain present unique challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences.[1][2] This document provides detailed protocols and application notes for the efficient incorporation of the this compound motif into peptide chains, with a focus on overcoming common synthetic hurdles. A notable application of the Pro-Val sequence is in elastin-like polypeptides (ELPs), which are composed of repeating Val-Pro-Gly-Xaa-Gly units and are utilized in drug delivery and tissue engineering.[3][4][5]

Quantitative Data on Coupling Reagent Performance

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered dipeptides like this compound. While direct comparative data for this compound is limited, the following table summarizes the performance of common coupling reagents in the synthesis of peptides containing sterically hindered residues like Valine, which serves as a reliable indicator of their efficacy for this application.[6][7]

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Key Characteristics |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Forms a highly reactive OAt-active ester; considered one of the most powerful coupling reagents.[6][8] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | Forms a less reactive OBt-ester compared to HATU.[6][7] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | Similar reactivity to HATU, often more cost-effective. |

| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | Good balance between reactivity and stability.[8] |

| DIC/Oxyma | Carbodiimide/Additive | 60-180 minutes | >90 | Very Low | Cost-effective and a safer alternative to HOBt-based reagents.[9][10] |

Experimental Protocols

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) for this compound Incorporation

This protocol describes the manual synthesis of a generic peptide containing the Pro-Val sequence on a 0.1 mmol scale using Fmoc/tBu strategy.

Materials:

-

Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

This compound dipeptide

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

-

Peptide synthesis vessel with a frit

Procedure:

-

Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for at least 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (2x).

-

Dipeptide Activation: In a separate vial, dissolve this compound (3 eq.), the chosen coupling reagent (e.g., HATU, 2.9 eq.), and an additive like HOAt (3 eq.) in DMF. Add the base (e.g., DIPEA, 6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling of this compound: Add the activated dipeptide solution to the resin. Agitate the mixture for 2-4 hours at room temperature. For difficult couplings, the reaction can be heated to 40-60°C for 1-2 hours.[11]

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) with a fresh solution of activated dipeptide is recommended.[6]

-

Washing: After a successful coupling, wash the resin thoroughly with DMF (5x) and DCM (2x).

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Comparative Evaluation of Coupling Reagent Efficiency

This protocol allows for a systematic comparison of different coupling reagents for the incorporation of this compound.

Procedure:

-

Resin Preparation: Swell the resin in DMF. Divide the resin into equal portions in separate reaction vessels, one for each coupling reagent to be tested.

-

Deprotection: Deprotect the N-terminal Fmoc group on all resin portions simultaneously using the standard procedure.

-

Parallel Coupling: In separate vials, prepare the activated this compound solutions, each with a different coupling reagent as outlined in the table above, maintaining the same molar equivalents of dipeptide, coupling reagent, and base across all tests.

-

Reaction: Add each unique activated dipeptide solution to its corresponding resin vessel and allow the reactions to proceed under identical conditions (time, temperature).

-

Analysis: After the designated coupling time, take a small sample of resin from each vessel for a Kaiser test to qualitatively assess the reaction completion.

-

Cleavage and Characterization: Cleave a small portion of the peptide from each resin sample and analyze the crude product by RP-HPLC and mass spectrometry to determine the purity and identify the presence of any deletion products. The results can be tabulated to directly compare the efficiency of the different coupling reagents.

Visualizations

References

- 1. The Binding of Syndapin SH3 Domain to Dynamin Proline-rich Domain Involves Short and Long Distance Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Rich Motifs as Drug Targets in Immune Mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Protein - Wikipedia [en.wikipedia.org]

- 6. An optimised approach for continuous-flow solid-phase peptide synthesis utilising a rudimentary flow reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. chimia.ch [chimia.ch]

- 8. bachem.com [bachem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mesalabs.com [mesalabs.com]

- 11. researchgate.net [researchgate.net]

H-Pro-Val-OH as a Catalyst in Michael Addition Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction